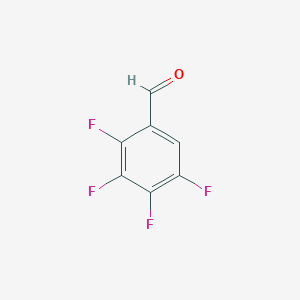

2,3,4,5-Tetrafluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrafluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJHEKIKCNDMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370084 | |

| Record name | 2,3,4,5-Tetrafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16583-06-5 | |

| Record name | 2,3,4,5-Tetrafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-Tetrafluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzaldehyde (CAS: 16583-06-5)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2,3,4,5-Tetrafluorobenzaldehyde, a key fluorinated building block. It covers its physicochemical properties, safety and handling protocols, synthesis, reactivity, and diverse applications, with a focus on its role in pharmaceutical and materials science research.

Core Chemical Properties and Identifiers

This compound is a versatile fluorinated aromatic aldehyde.[1] Its structure, featuring four fluorine atoms on the benzene ring, imparts unique electronic properties, reactivity, and solubility in various organic solvents.[1] These characteristics make it a valuable intermediate in the synthesis of complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 16583-06-5 | [1][2][3][4][5] |

| Molecular Formula | C₇H₂F₄O | [1][2][4][5] |

| Molecular Weight | 178.09 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |

| Boiling Point | 82 °C at 62 mmHg | [1][3] |

| Density | 1.51 g/mL | [1][3] |

| Refractive Index (n20D) | 1.46 | [1][3] |

| Purity | ≥ 97% (GC) |[1][3] |

Table 2: Chemical Identifiers

| Identifier Type | Identifier | Reference |

|---|---|---|

| IUPAC Name | This compound | [2][5] |

| PubChem CID | 2734023 | [1][2] |

| MDL Number | MFCD02683041 | [1][3] |

| InChI | InChI=1S/C7H2F4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H | [2][6] |

| InChIKey | UPJHEKIKCNDMEX-UHFFFAOYSA-N | [2][5][6] |

| SMILES | C1=C(C(=C(C(=C1F)F)F)F)C=O |[2][7] |

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its hazardous nature. It is classified as a flammable liquid and causes skin and eye irritation.[2][3][8]

Table 3: GHS Hazard Information

| Classification | Code | Description | Reference |

|---|---|---|---|

| Flammable liquids | H226 | Flammable liquid and vapor | [2][3] |

| Skin irritation | H315 | Causes skin irritation | [2][3] |

| Eye irritation | H319 | Causes serious eye irritation |[2][3] |

Key Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

-

P233: Keep container tightly closed.[3]

-

P280: Wear protective gloves, eye protection, and face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P403+P235: Store in a well-ventilated place. Keep cool.[3]

Storage and Handling:

-

Store at room temperature, though a cool (<15°C), dark place is recommended.[1][3]

-

The compound is listed as air-sensitive and should be stored under an inert gas.[3]

-

Use explosion-proof electrical and lighting equipment.[3]

Synthesis and Reactivity

The tetrafluorinated benzene ring significantly influences the reactivity of the aldehyde group. The compound readily participates in reactions typical of aromatic aldehydes, such as nucleophilic addition and condensation.[1]

A plausible synthetic route to this compound can be envisioned from the corresponding benzoic acid derivative, which itself can be synthesized through a multi-step process. The diagram below illustrates a generalized workflow for the preparation and purification of such a fluorinated aromatic aldehyde.

Figure 1: Generalized synthetic workflow for this compound.

Experimental Protocol: Representative Condensation Reaction

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1 equivalent), an active methylene compound (e.g., malononitrile, 1 equivalent), and a suitable solvent (e.g., ethanol or toluene).

-

Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine or triethylamine, ~0.1 equivalents).

-

Reaction Execution: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with dilute acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Final Purification: Purify the final product by recrystallization or column chromatography to yield the desired condensation product.

Applications in Research and Development

The unique properties imparted by the fluorine atoms make this compound a critical building block in several high-value applications.[1][10] The fluorine substituents can enhance biological activity, metabolic stability, and the electronic properties of target molecules.[1][11]

Figure 2: Major application areas for this compound.

-

Pharmaceuticals: It serves as a key intermediate in synthesizing fluorinated compounds that may have enhanced biological activity and stability.[1] The incorporation of fluorinated motifs is a common strategy in modern drug discovery.

-

Agrochemicals: It is used in the development and formulation of effective herbicides and pesticides, where the fluorine atoms contribute to the potency of the active ingredients.[1][10]

-

Material Science: The compound is applied in creating advanced materials, including polymers and coatings, that benefit from the chemical stability and resistance to degradation conferred by the C-F bonds.[1][10]

-

Organic Electronics and Imaging: It is explored in the field of organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs).[1][10] Additionally, it can act as a precursor for fluorescent probes used in biological imaging.[1][10]

Analytical Characterization

Confirming the identity and purity of this compound is essential for its use in synthesis. Standard analytical techniques are employed for quality control.

Figure 3: Standard workflow for the analytical quality control of the final product.

-

Gas Chromatography (GC): Used to determine the purity of the liquid sample, with commercial standards typically being ≥ 97%.[3]

-

Nuclear Magnetic Resonance (NMR): ¹⁹F and ¹H NMR spectroscopy are critical for confirming the chemical structure and the substitution pattern on the aromatic ring.[3][6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the characteristic aldehyde C=O and C-H stretches, as well as the C-F bond vibrations.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H2F4O | CID 2734023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16583-06-5 | TCI AMERICA [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS 16583-06-5 [matrix-fine-chemicals.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. PubChemLite - this compound (C7H2F4O) [pubchemlite.lcsb.uni.lu]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. benchchem.com [benchchem.com]

Synthesis of 2,3,4,5-Tetrafluorobenzaldehyde from 1,2,3,4-Tetrafluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 2,3,4,5-tetrafluorobenzaldehyde, a key building block in the development of pharmaceuticals and advanced materials, starting from 1,2,3,4-tetrafluorobenzene. This document details two primary synthetic strategies: a direct one-step formylation via ortho-lithiation and a multi-step approach involving the synthesis and subsequent reduction of a carboxylic acid intermediate. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the practical application of these methods.

Executive Summary

The synthesis of this compound from 1,2,3,4-tetrafluorobenzene can be effectively achieved through two main pathways. The first is a direct formylation involving the selective deprotonation of the C-5 position of 1,2,3,4-tetrafluorobenzene using a strong organolithium base, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). This method offers a concise route to the target molecule.

The second, more classical approach, involves a three-step sequence:

-

Carboxylation: Conversion of 1,2,3,4-tetrafluorobenzene to 2,3,4,5-tetrafluorobenzoic acid via lithiation and subsequent reaction with carbon dioxide.

-

Acyl Chloride Formation: Conversion of the resulting benzoic acid to 2,3,4,5-tetrafluorobenzoyl chloride using a suitable chlorinating agent.

-

Reduction: Selective reduction of the acyl chloride to the corresponding aldehyde.

This multi-step route, while longer, relies on well-established and high-yielding reactions, offering a robust alternative. This guide will elaborate on the experimental details of both approaches.

Synthetic Route 1: Direct Ortho-Lithiation and Formylation

This route leverages the directing effect of the fluorine atoms to achieve selective lithiation at the position flanked by a hydrogen and a fluorine atom, followed by the introduction of the aldehyde functionality.

Signaling Pathway Diagram

Caption: Direct formylation of 1,2,3,4-tetrafluorobenzene.

Experimental Protocol: Ortho-Lithiation and Formylation

This protocol is a representative procedure based on established methods for the lithiation of polyfluoroaromatic compounds and subsequent formylation.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: 1,2,3,4-Tetrafluorobenzene is added to the cooled THF. A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred for an additional 2-3 hours at -78 °C.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

| Parameter | Value |

| Reactants | |

| 1,2,3,4-Tetrafluorobenzene | 1.0 eq |

| n-Butyllithium | 1.1 - 1.2 eq |

| N,N-Dimethylformamide | 1.2 - 1.5 eq |

| Solvent | Anhydrous THF |

| Temperature | -78 °C |

| Reaction Time | Lithiation: 1-2 h, Formylation: 2-3 h |

| Typical Yield | 60-80% (estimated) |

Synthetic Route 2: Multi-Step Synthesis via Carboxylic Acid Intermediate

This pathway provides a robust and scalable alternative to the direct formylation method.

Experimental Workflow Diagram

Caption: Multi-step synthesis of this compound.

Experimental Protocols: Multi-Step Synthesis

Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid

-

Lithiation: Following the lithiation procedure described in Route 1, 1,2,3,4-tetrafluorobenzene is treated with n-butyllithium in anhydrous THF at -78 °C to generate 2,3,4,5-tetrafluorophenyllithium.

-

Carboxylation: The solution of the aryllithium is then quenched by pouring it over crushed dry ice (solid carbon dioxide) or by bubbling dry CO2 gas through the solution.

-

Workup: The reaction mixture is allowed to warm to room temperature, and the solvent is removed. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

| Parameter | Value |

| Reactants | |

| 1,2,3,4-Tetrafluorobenzene | 1.0 eq |

| n-Butyllithium | 1.1 - 1.2 eq |

| Carbon Dioxide | Excess |

| Solvent | Anhydrous THF |

| Temperature | -78 °C |

| Typical Yield | 70-90% (estimated) |

Step 2: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

The conversion of 2,3,4,5-tetrafluorobenzoic acid to its acyl chloride can be achieved using several chlorinating agents.[1][2]

| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Thionyl Chloride | Excess | DMF (cat.) | Neat | 90-95 | 1.5 h | ~96 |

| Oxalyl Chloride | 1.1 | DMF (cat.) | Dichloromethane | Room Temp. | Overnight | High |

| Triphosgene | 0.37 | DMF (5 mol%) | 1,2-Dichloroethane | 80 | 4 h | ~95 |

Experimental Protocol with Thionyl Chloride:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, 2,3,4,5-tetrafluorobenzoic acid is suspended in an excess of thionyl chloride.

-

Reaction: A catalytic amount of DMF is added, and the mixture is heated to reflux (around 90-95 °C) for 1.5 hours.

-

Workup: The excess thionyl chloride is removed by distillation, first at atmospheric pressure and then under reduced pressure. The crude 2,3,4,5-tetrafluorobenzoyl chloride is then purified by vacuum distillation.[1]

Step 3: Reduction of 2,3,4,5-Tetrafluorobenzoyl Chloride to this compound

The Rosenmund reduction is a classic method for this transformation.

Experimental Protocol (Rosenmund Reduction):

-

Catalyst Preparation: A palladium on barium sulfate catalyst (Rosenmund catalyst) is prepared. The activity of the catalyst is often moderated with a poison (e.g., a sulfur compound like thiourea) to prevent over-reduction of the aldehyde.

-

Hydrogenation: 2,3,4,5-Tetrafluorobenzoyl chloride is dissolved in an anhydrous solvent (e.g., toluene). The Rosenmund catalyst is added, and the suspension is heated while bubbling hydrogen gas through the mixture.

-

Monitoring and Workup: The reaction is monitored by the cessation of HCl evolution. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude aldehyde.

-

Purification: The product is purified by vacuum distillation.

| Parameter | Value |

| Reducing Agent | H₂ gas |

| Catalyst | Palladium on Barium Sulfate (poisoned) |

| Solvent | Anhydrous Toluene |

| Temperature | Reflux |

| Typical Yield | Moderate to high |

Conclusion

This technical guide has outlined two viable and effective synthetic routes for the preparation of this compound from 1,2,3,4-tetrafluorobenzene. The choice of route will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. The direct ortho-lithiation and formylation route offers a more streamlined approach, while the multi-step synthesis via the carboxylic acid intermediate provides a robust and well-documented alternative. The detailed experimental protocols and tabulated data herein serve as a valuable resource for the practical synthesis of this important fluorinated building block.

References

A Technical Guide to 2,3,4,5-Tetrafluorobenzaldehyde: A Key Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrafluorobenzaldehyde is a synthetically versatile aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique tetrafluorinated phenyl ring imparts distinct electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules, making it a valuable building block for the synthesis of novel compounds with tailored biological activities and material characteristics.[1] The presence of the reactive aldehyde functional group allows for a wide array of chemical transformations, positioning it as a crucial intermediate in the development of complex molecular architectures, including pharmaceuticals and high-performance polymers.[1][2] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a benzene ring substituted with four fluorine atoms at positions 2, 3, 4, and 5, and an aldehyde group at position 1.

IUPAC Name: this compound[3]

Chemical Formula: C₇H₂F₄O[3]

SMILES: O=Cc1cc(F)c(F)c(F)c1F[3]

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 178.09 g/mol | [1] |

| CAS Number | 16583-06-5 | [4] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 82 °C at 62 mmHg | [1] |

| Density | 1.51 g/mL | [1] |

| Refractive Index (n20D) | 1.46 | [1] |

| Purity | ≥ 97% (GC) | [1] |

Table 2: Spectroscopic Data Summary for this compound

| Spectrum Type | Description of Expected Signals |

| ¹H NMR | A singlet for the aldehydic proton (CHO) is expected in the region of 9.8-10.5 ppm. A multiplet for the aromatic proton (Ar-H) is expected between 7.0-8.0 ppm, showing coupling to adjacent fluorine atoms. |

| ¹³C NMR | The carbonyl carbon (C=O) signal is anticipated around 185-195 ppm. Multiple signals for the aromatic carbons are expected in the 110-160 ppm range, exhibiting complex splitting patterns due to C-F coupling. |

| ¹⁹F NMR | Four distinct signals are expected for the four non-equivalent fluorine atoms attached to the aromatic ring. |

| IR Spectroscopy | A strong characteristic absorption band for the C=O stretch of the aldehyde is expected around 1700-1720 cm⁻¹. C-F stretching bands are expected in the 1100-1400 cm⁻¹ region. C-H stretching for the aldehyde and aromatic proton will appear around 2820-2880 cm⁻¹ and 3000-3100 cm⁻¹, respectively. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z = 178. Common fragments would correspond to the loss of H, CO, or fluorine atoms. |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible and common synthetic approach involves the formylation of 1,2,3,4-tetrafluorobenzene. This can be achieved through methods such as lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), or through electrophilic formylation reactions.

Caption: Plausible synthetic route to this compound.

Applications in Drug Discovery and Development

This compound serves as a key starting material for introducing the tetrafluorophenyl moiety into drug candidates. This substitution pattern is desirable for enhancing binding affinity to biological targets and improving pharmacokinetic properties. The aldehyde group is a versatile handle for constructing more complex molecular scaffolds through various carbon-carbon and carbon-nitrogen bond-forming reactions.

Experimental Protocols for Key Transformations

Below are two representative protocols for common reactions in medicinal chemistry, adapted for this compound. These reactions are fundamental in elaborating the aldehyde into scaffolds relevant for drug discovery.

Protocol 1: Wittig Reaction for Alkene Synthesis

This protocol describes the synthesis of a stilbene-like derivative, a common scaffold in biologically active compounds.

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents). Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice-water bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise. A color change to deep orange indicates the formation of the phosphorus ylide. Stir the mixture at 0 °C for 1 hour.

-

Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe over 20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired tetrafluorostilbene derivative.

Protocol 2: Reductive Amination for Amine Synthesis

This protocol details the synthesis of a secondary amine, a crucial step in building many kinase inhibitors and other pharmaceutical agents.

Materials:

-

This compound

-

A primary amine (e.g., aniline or a heterocyclic amine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in DCE at room temperature, add the primary amine (1.1 equivalents).

-

Stir the mixture for 30-60 minutes to allow for the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 6-24 hours, monitoring its completion by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography to afford the desired N-substituted secondary amine product.[5]

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor, demonstrating the utility of this compound as a starting material and employing the key reactions described above.

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Conclusion

This compound is a high-value chemical intermediate with significant applications in research and development, particularly within the pharmaceutical and agrochemical industries. Its tetrafluorinated aromatic core provides a unique structural and electronic profile that can be leveraged to enhance the properties of target molecules. The reactivity of the aldehyde group allows for its incorporation into a wide range of molecular scaffolds through well-established synthetic transformations. This guide provides a foundational resource for researchers and scientists looking to utilize this versatile building block in their synthetic endeavors.

References

Physical and chemical properties of 2,3,4,5-Tetrafluorobenzaldehyde

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,3,4,5-Tetrafluorobenzaldehyde, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for its synthesis and typical reactions, alongside structured data presentation and visualizations to facilitate understanding and application in a laboratory setting.

Core Physical and Chemical Properties

This compound is a fluorinated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₂F₄O | [1] |

| Molecular Weight | 178.08 g/mol | [1] |

| CAS Number | 16583-06-5 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.51 g/mL at 25 °C | |

| Boiling Point | 82 °C at 62 mmHg | |

| Refractive Index | n²⁰/D 1.46 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,3,4,5-Tetrafluorobenzoic acid. The first step involves the conversion of the carboxylic acid to the corresponding acyl chloride, 2,3,4,5-Tetrafluorobenzoyl chloride. The second step is the reduction of the acyl chloride to the aldehyde.

Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

Several methods are available for the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride from 2,3,4,5-Tetrafluorobenzoic acid. The choice of reagent depends on the desired scale, purity, and safety considerations.

Experimental Protocol using Triphosgene:

A facile and selective method for the preparation of 2,3,4,5-tetrafluorobenzoyl chloride uses triphosgene as a chlorinating agent, which is a safer alternative to phosgene gas.[2]

-

A 4-necked round-bottomed flask is equipped with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser.

-

The flask is charged with triphosgene (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).

-

The mixture is heated to 353 K (80 °C).

-

A solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (DMF) (0.18 g, 5 mol % of the acid) in 1,2-dichloroethane (50 mL) is added dropwise over 1 hour at 353 K.

-

The reaction mixture is stirred for an additional 4 hours at the same temperature.

-

After cooling to 273 K (0 °C), the mixture is filtered to remove any unreacted triphosgene.

-

The resulting product, 2,3,4,5-Tetrafluorobenzoyl chloride, in the filtrate can be analyzed by Gas Chromatography (GC). This method can achieve a yield of up to 95 mol %.[2]

Reduction of 2,3,4,5-Tetrafluorobenzoyl Chloride to this compound

The reduction of the acyl chloride to the aldehyde can be achieved using a mild reducing agent to prevent over-reduction to the corresponding alcohol. Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) is a suitable reagent for this transformation.

General Experimental Protocol:

-

In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3,4,5-Tetrafluorobenzoyl chloride in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride in anhydrous THF.

-

Slowly add the hydride solution to the stirred solution of the acyl chloride via the dropping funnel, maintaining the temperature at -78 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a dilute acid at -78 °C.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield this compound.

References

An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzaldehyde

For researchers, scientists, and professionals in drug development and materials science, 2,3,4,5-tetrafluorobenzaldehyde stands as a pivotal intermediate. Its unique fluorinated structure imparts distinct electronic properties and metabolic stability to target molecules, making it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity.

Core Molecular and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₂F₄O | [1][2][3] |

| Molecular Weight | 178.09 g/mol | [1][3] |

| CAS Number | 16583-06-5 | [1][2][3] |

| Density | 1.51 g/mL | [1] |

| Boiling Point | 82 °C at 62 mmHg | [1] |

| Refractive Index | n20/D 1.46 | [1] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1] |

| Storage | Store at room temperature or under inert gas (2-8°C) | [1][4] |

Synthesis Protocols

This method demonstrates a high-yield and selective process for creating the acyl chloride, a closely related and reactive derivative.[6]

-

Apparatus Setup: A 4-necked round-bottom flask is equipped with a mechanical stirrer, a digital thermometer, a nitrogen inlet-outlet, and a condenser.

-

Reagent Preparation: Charge the flask with triphosgene (BTC) (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).

-

Reaction Initiation: Heat the mixture to 353 K (80°C).

-

Substrate Addition: Prepare a solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (DMF) (0.18 g, 5 mol% of the acid) in 1,2-dichloroethane (50 mL).

-

Controlled Reaction: Add the acid/DMF solution dropwise to the heated BTC solution over 1 hour at 353 K.

-

Reaction Completion: Stir the mixture for an additional 4 hours at the same temperature.

-

Workup: Cool the reaction mixture to 273 K (0°C) and filter to remove any unreacted BTC. The product, 2,3,4,5-tetrafluorobenzoyl chloride, is obtained in the filtrate and can be analyzed by Gas Chromatography (GC). A yield of up to 95% can be achieved with this method.[6]

Caption: Synthesis workflow for a key derivative.

Chemical Reactivity and Applications

This compound is a versatile building block due to the reactivity of its aldehyde group and the unique properties conferred by the tetrafluorinated ring.[1][7] It readily participates in reactions such as nucleophilic addition and condensation.[1][8] Its primary applications are in the synthesis of:

-

Pharmaceuticals: The fluorinated phenyl moiety can enhance metabolic stability and binding affinity.[1][8]

-

Agrochemicals: Used in the development of potent herbicides and pesticides.[1]

-

Advanced Materials: A precursor for high-performance polymers and coatings with enhanced chemical stability.[1]

-

Fluorescent Probes: Serves as a precursor for creating fluorescent probes for biological imaging applications.[1]

A common application of benzaldehyde derivatives is their conversion to other functional groups. The following protocol outlines the synthesis of an N-aryl amide from the corresponding acyl chloride, a reaction type for which this compound derivatives are well-suited.[9]

-

Apparatus Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve a substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride (1.1 eq.) in anhydrous DCM to the stirred solution over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction with water.

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-aryl amide product.

Caption: General workflow for acylation reactions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H2F4O | CID 2734023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 2,3,4,5-Tetrafluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4,5-Tetrafluorobenzaldehyde (CAS No. 16583-06-5), a key fluorinated intermediate in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols. The information herein is intended to assist in the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Weight: 178.09 g/mol [2]

-

Appearance: Colorless to light yellow liquid[3]

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show two main signals corresponding to the aldehydic proton and the aromatic proton.

| Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| 1 | ~10.0 - 10.5 | Triplet (t) | ~2-3 Hz (⁴JH-F) | Aldehyde proton (-CHO) |

| 2 | ~7.5 - 7.9 | Multiplet (m) | Complex coupling with F | Aromatic proton (Ar-H) |

Note: The aldehydic proton is highly deshielded due to the electronegativity of the carbonyl group.[4] It may appear as a triplet due to coupling with the fluorine atom at position 5. The single aromatic proton will exhibit a complex multiplet pattern due to coupling with the adjacent fluorine atoms.

2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display signals for the seven carbon atoms, with those bonded to fluorine exhibiting characteristic splitting.

| Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling (JC-F, Hz) | Assignment |

| ~185 - 195 | Doublet of doublets (dd) | Carbonyl carbon (C=O) |

| ~140 - 160 | Complex multiplets | Aromatic carbons bonded to fluorine (C-F) |

| ~120 - 135 | Doublet of doublets of doublets (ddd) | Aromatic carbon bonded to the aldehyde group (C-CHO) |

| ~110 - 125 | Doublet of doublets of doublets (ddd) | Aromatic carbon bonded to hydrogen (C-H) |

Note: The carbonyl carbon's chemical shift is in the typical range for aldehydes.[5] Carbons directly attached to fluorine will show large one-bond coupling constants (¹JC-F), while other carbons will show smaller two- or three-bond couplings.[6][7][8] The exact chemical shifts and coupling constants are influenced by the positions of the fluorine substituents.

2.1.3. ¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum is expected to show four distinct signals for the non-equivalent fluorine atoms.

| Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1 | -130 to -145 | Multiplet | F-2 |

| 2 | -150 to -165 | Multiplet | F-3 |

| 3 | -145 to -160 | Multiplet | F-4 |

| 4 | -135 to -150 | Multiplet | F-5 |

Note: The chemical shifts are referenced to CFCl₃. The wide chemical shift range in ¹⁹F NMR allows for clear distinction between the different fluorine environments.[9][10][11] The multiplicity of each signal will be complex due to mutual F-F couplings and coupling to the aromatic proton.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aldehyde and fluorinated aromatic functionalities.

| Expected Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3050 - 3100 | Weak to Medium | Aromatic C-H stretch |

| ~2820 and ~2720 | Weak to Medium | Aldehyde C-H stretch (Fermi resonance doublet) |

| ~1700 - 1720 | Strong | Carbonyl (C=O) stretch |

| ~1500 - 1600 | Medium to Strong | Aromatic C=C stretches |

| ~1100 - 1300 | Strong | C-F stretches |

Note: The strong carbonyl absorption is a key diagnostic feature for aldehydes.[12][13] The presence of the Fermi resonance doublet for the aldehydic C-H stretch is also a characteristic feature.[14][15] The strong absorptions in the lower wavenumber region are indicative of the C-F bonds.

Mass Spectrometry (MS)

The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation |

| ~178 | Molecular ion (M⁺) |

| ~177 | Loss of a hydrogen atom ([M-H]⁺) |

| ~149 | Loss of a formyl radical ([M-CHO]⁺) |

| ~121 | Loss of a formyl and a CO molecule ([M-CHO-CO]⁺) |

Note: The molecular ion peak at m/z 178 corresponds to the molecular weight of the compound.[1] Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom and the formyl radical.[16] Further fragmentation can occur, typical for halogenated aromatic compounds.[17][18]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the instrument and sample concentration.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal fluorine-containing standard may be used.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be required.

-

¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. A very wide spectral width may be needed (e.g., +50 to -250 ppm).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the internal standard.

IR Spectroscopy

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. A typical range is 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL to 10 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[2]

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is suitable for this volatile compound.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., a non-polar DB-5 or similar) and a temperature program to separate the compound from the solvent and any impurities.

-

MS Analysis: The eluent from the GC is directed into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C7H2F4O | CID 2734023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. acdlabs.com [acdlabs.com]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. www1.udel.edu [www1.udel.edu]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

The Dawn of a Fluorinated Frontier: A Technical Guide to the Discovery and History of Fluorinated Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has been a transformative event in medicinal chemistry, materials science, and agrochemicals. The unique properties imparted by this highly electronegative atom—enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—have made fluorinated compounds indispensable tools for molecular design. Among these, fluorinated benzaldehydes stand out as versatile synthetic intermediates, serving as crucial building blocks for a vast array of complex molecules. This in-depth technical guide explores the discovery and historical development of these pivotal compounds, detailing the key synthetic methodologies that have evolved over time and presenting critical data for the modern researcher.

A Historical Overview: From Early Fluorination to Aromatic Aldehydes

The journey to fluorinated benzaldehydes is intrinsically linked to the broader history of organofluorine chemistry. One of the earliest and most significant breakthroughs in the synthesis of organofluorine compounds was the work of Belgian chemist Frédéric Swarts in 1892.[1] He developed a halogen exchange reaction, now famously known as the Swarts reaction, which utilized antimony trifluoride (SbF₃) to replace chlorine or bromine atoms with fluorine.[1][2][3] While initially focused on aliphatic compounds, this principle of halogen exchange laid the groundwork for future aromatic fluorinations.[2]

The direct introduction of a formyl group onto a fluorinated aromatic ring, or the fluorination of a pre-existing benzaldehyde, presented significant synthetic challenges to early organic chemists. The development of the Gattermann-Koch reaction in the late 19th century, which involves the formylation of aromatic compounds using carbon monoxide and hydrogen chloride, was a major step forward for aldehyde synthesis in general.[4][5][6][7] However, its application to fluorinated benzenes was not extensively explored until much later.[6][8]

The 20th century saw the emergence of more direct and efficient methods for the synthesis of fluorinated benzaldehydes. The development of halogen-exchange (Halex) reactions, particularly for activated aromatic systems, provided a viable route to these compounds.[8][9][10][11] This method involves the reaction of a chlorinated or brominated benzaldehyde with a fluoride salt, typically potassium fluoride, in a polar aprotic solvent at high temperatures.[9][10][12] The presence of electron-withdrawing groups on the aromatic ring facilitates this nucleophilic aromatic substitution.

The synthesis of trifluoromethylated benzaldehydes has its own distinct history. An early route to benzotrifluoride was developed by Frédéric Swarts in 1892, reacting benzotrichloride with antimony fluoride.[2] Industrial production in the 1930s shifted to using hydrogen fluoride.[2] The subsequent formylation of benzotrifluoride or the trifluoromethylation of benzaldehyde itself required the development of new reagents and methodologies, a field that continues to evolve with the advent of modern electrophilic and nucleophilic trifluoromethylating agents.[13]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of fluorinated benzaldehydes can be broadly categorized into two main approaches: the fluorination of a benzaldehyde derivative or the formylation of a fluorinated benzene derivative. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Halogen-Exchange (Halex) Fluorination

The Halex process is a cornerstone of industrial fluoroaromatic synthesis.[10] It is particularly effective for producing fluorobenzaldehydes from their chloro- or bromo-analogs, especially when the aromatic ring is activated by electron-withdrawing groups.

Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde via Halex Reaction [9][14][15]

-

Materials: 4-Chlorobenzaldehyde, spray-dried potassium fluoride (KF), tetraphenylphosphonium bromide (Ph₄PBr) as a phase-transfer catalyst, and a high-boiling point solvent such as diphenyl ether or sulfolane.[10][12]

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a nitrogen inlet.

-

Procedure:

-

To the reaction flask, add 4-chlorobenzaldehyde (1 equivalent), spray-dried potassium fluoride (2-3 equivalents), and tetraphenylphosphonium bromide (0.05-0.1 equivalents).

-

Add the solvent (e.g., sulfolane) to the flask.

-

Heat the mixture to 150-250 °C with vigorous stirring under a nitrogen atmosphere.[10]

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

The product, 4-fluorobenzaldehyde, is then isolated from the filtrate by vacuum distillation.

-

Gattermann-Koch Formylation

The Gattermann-Koch reaction allows for the direct formylation of fluorinated benzenes. This electrophilic substitution reaction uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.[4][5]

Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde via Gattermann-Koch Reaction [16][17][18]

-

Materials: Fluorobenzene, aluminum chloride (AlCl₃), cuprous chloride (CuCl), carbon monoxide (CO), and hydrogen chloride (HCl).

-

Apparatus: A high-pressure autoclave equipped with a gas inlet, a pressure gauge, a mechanical stirrer, and a temperature controller.

-

Procedure:

-

Charge the autoclave with fluorobenzene and aluminum chloride.

-

Add a catalytic amount of cuprous chloride.

-

Seal the autoclave and pressurize with carbon monoxide and hydrogen chloride.

-

Heat the mixture to the desired temperature (typically 45-100 °C) with constant stirring.[16]

-

Maintain the pressure throughout the reaction.

-

After the reaction is complete, cool the autoclave and carefully vent the excess gases.

-

Quench the reaction mixture by slowly adding it to ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Synthesis of Trifluoromethylated Benzaldehydes

The synthesis of trifluoromethylated benzaldehydes often involves the initial preparation of a benzotrifluoride derivative followed by formylation, or the direct trifluoromethylation of a benzaldehyde derivative.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)benzaldehyde

This can be achieved through the hydrolysis of 3-(trifluoromethyl)benzal fluoride, which is prepared from the corresponding chlorinated precursor. A patent from 1939 describes the treatment of a trifluoromethyl-substituted benzalfluoride with concentrated sulfuric acid at elevated temperatures (80-150 °C) to selectively hydrolyze the CHF₂ group to an aldehyde.[19]

Quantitative Data

The physical and chemical properties of fluorinated benzaldehydes are crucial for their application in synthesis. The following tables summarize key data for some of the most common isomers.

Table 1: Physical Properties of Monofluorobenzaldehyde Isomers [20]

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 2-Fluorobenzaldehyde | 446-52-6 | C₇H₅FO | 124.11 | -44.5 | 175 | 1.18 |

| 3-Fluorobenzaldehyde | 456-48-4 | C₇H₅FO | 124.11 | -10 | 173 | 1.174 |

| 4-Fluorobenzaldehyde | 459-57-4 | C₇H₅FO | 124.11 | -10 | 181 | 1.175 |

Table 2: Synthetic Yields for Selected Fluorinated Benzaldehydes

| Product | Starting Material | Reaction Type | Yield (%) | Reference |

| 4-Fluorobenzaldehyde | 4-Chlorobenzaldehyde | Halex | 90-98 | [9][14] |

| 2-Fluorobenzaldehyde | 2-Fluorotoluene | Oxidation | ~80 | [21] |

| 3-Fluorobenzaldehyde | 3-Fluorobenzyl alcohol | Oxidation | ~95 | [21] |

| 2,4-Difluorobenzaldehyde | 2,4-Dichlorobenzaldehyde | Halex | 49 | [22] |

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows for the preparation of fluorinated benzaldehydes.

Caption: Gattermann-Koch formylation of fluorobenzene.

Caption: Halex reaction for 4-fluorobenzaldehyde synthesis.

Conclusion and Future Outlook

The discovery and development of synthetic routes to fluorinated benzaldehydes have been pivotal for the advancement of modern chemistry. From the early halogen exchange reactions to sophisticated formylation and trifluoromethylation methods, the synthetic chemist's toolkit has expanded significantly. These versatile building blocks continue to be at the forefront of research in drug discovery, materials science, and agrochemicals. The ongoing development of more efficient, selective, and sustainable synthetic methods will undoubtedly unlock new possibilities and further solidify the importance of fluorinated benzaldehydes in the landscape of chemical synthesis.

References

- 1. Swarts Reaction [unacademy.com]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 4. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. testbook.com [testbook.com]

- 6. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]

- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 8. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]

- 9. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 10. Halex process - Wikipedia [en.wikipedia.org]

- 11. CN1449368A - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]

- 12. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]

- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 4-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 18. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 19. US2180772A - Trifluoromethyl benzaldehydes - Google Patents [patents.google.com]

- 20. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

A Theoretical Investigation into the Electronic Landscape of 2,3,4,5-Tetrafluorobenzaldehyde: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical study to elucidate the electronic effects of 2,3,4,5-tetrafluorobenzaldehyde, a versatile fluorinated building block with significant potential in medicinal chemistry and materials science. In the absence of extensive experimental and theoretical data in the public domain, this document serves as a detailed roadmap for a proposed computational investigation. The protocols and analyses detailed herein are designed to provide a deep understanding of the molecule's electronic structure, reactivity, and intermolecular interaction potential. By leveraging Density Functional Theory (DFT), this proposed study will generate valuable data on molecular geometry, vibrational frequencies, frontier molecular orbitals, and electrostatic potential, thereby guiding the rational design of novel therapeutics and advanced materials.

Introduction

This compound is a key intermediate in the synthesis of a variety of fluorinated organic compounds.[1] The presence of four electron-withdrawing fluorine atoms on the aromatic ring, in conjunction with the aldehyde functionality, imparts unique electronic properties that significantly influence its reactivity and potential applications.[1][2][3] These properties are of particular interest to researchers in drug development and materials science, where precise control over molecular electronics is paramount for designing molecules with desired biological activities or physical characteristics.

Proposed Computational Methodology

To thoroughly investigate the electronic properties of this compound, a series of high-level quantum chemical calculations are proposed. The following protocols are based on established methods for studying similar fluorinated aromatic systems.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the ground-state molecular geometry of this compound. This will be performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311++G(d,p) basis set will be employed to provide a good balance between computational cost and accuracy for this type of molecule. Frequency calculations will then be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Frontier Molecular Orbital (FMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap (ΔE) will be calculated, which provides an indication of the molecule's excitability and its ability to participate in charge transfer interactions. A smaller energy gap generally correlates with higher reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis will be conducted to gain insights into the intramolecular charge transfer and delocalization of electron density.[4] This analysis provides a localized picture of the bonding and allows for the quantification of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energies associated with these interactions will be calculated to understand the contributions of hyperconjugation and resonance to the overall molecular stability.

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MESP will be calculated and mapped onto the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) represent electron-deficient areas prone to nucleophilic attack.

Predicted Data and Analysis

The following tables summarize the anticipated quantitative data from the proposed computational study. These values are illustrative and intended to serve as a template for the presentation of actual results.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| C=O Bond Length (Å) | 1.21 |

| C-C (ring) Bond Lengths (Å) | 1.38 - 1.40 |

| C-F Bond Lengths (Å) | 1.33 - 1.35 |

| C-H Bond Length (Å) | 1.08 |

| Dihedral Angle (O=C-C=C) (°) | 0.0 |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (ΔE) (eV) | 5.4 |

| Dipole Moment (Debye) | 3.2 |

Table 3: Predicted Natural Bond Orbital (NBO) Analysis - Key Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | π(C-C) | 25.3 |

| π(C=C) | π(C=O) | 15.8 |

| LP(2) F | σ*(C-C) | 5.2 |

Visualization of Proposed Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed theoretical study and the conceptual relationships between the calculated electronic properties and the predicted reactivity of this compound.

Caption: Proposed computational workflow for the theoretical study.

Caption: Relationship between electronic properties and predicted reactivity.

Significance for Drug Development and Materials Science

The proposed theoretical study on this compound will provide critical insights for researchers in several key areas:

-

Rational Drug Design: A detailed understanding of the MESP and FMOs will enable medicinal chemists to predict how this molecule and its derivatives will interact with biological targets. The electron-deficient aromatic ring is a key feature that can be exploited for designing specific non-covalent interactions, such as halogen bonding or π-stacking, with proteins.

-

Reaction Mechanism Elucidation: The computational data will aid in understanding the regioselectivity and stereoselectivity of reactions involving this compound, allowing for the development of more efficient and selective synthetic routes to complex molecules.

-

Development of Advanced Materials: For materials scientists, the electronic properties, such as the HOMO-LUMO gap and dipole moment, are crucial for designing novel organic electronic materials, polymers, and liquid crystals with tailored optical and electronic properties.

Conclusion

This technical guide has outlined a comprehensive and robust computational strategy for the in-depth theoretical investigation of the electronic effects of this compound. By following the proposed protocols, researchers can generate a wealth of data that will significantly enhance our understanding of this important fluorinated building block. The insights gained from this study will undoubtedly accelerate the discovery and development of new pharmaceuticals and advanced materials, underscoring the power of theoretical chemistry in modern scientific research.

References

Literature review on the synthesis of polyfluorinated aromatic aldehydes

An In-depth Guide to the Synthesis of Polyfluorinated Aromatic Aldehydes

Polyfluorinated aromatic aldehydes are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of multiple fluorine atoms into the aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. This technical guide provides a comprehensive literature review of the primary synthetic strategies for preparing these valuable compounds, complete with experimental details, comparative data, and workflow diagrams for key transformations.

Formylation of Polyfluorinated Aromatic Rings

Direct introduction of a formyl group (–CHO) onto a polyfluorinated aromatic nucleus is a common and effective strategy. This can be achieved through two main pathways: metalation followed by formylation, or direct electrophilic formylation under specific conditions.

Metalation-Formylation

This powerful method involves a two-step process: first, the generation of a highly reactive organometallic intermediate from a polyfluoroaryl halide, followed by quenching with an electrophilic formylating agent.

The general workflow involves the reaction of a polyfluoroaryl halide (Br, I, or Cl) with an active metal like magnesium (to form a Grignard reagent) or lithium (to form an organolithium reagent). This nucleophilic species then attacks a formylating agent such as N,N-dimethylformamide (DMF) or N-methylformanilide. Subsequent acidic workup hydrolyzes the intermediate to yield the desired aldehyde. For instance, pentafluorobenzaldehyde can be prepared from pentafluorophenylmagnesium bromide or pentafluorophenyllithium using various formylating agents.[3] Higher yields are often obtained using N-methylformanilide as the formylating agent.[3]

Experimental Protocol: Synthesis of Pentafluorobenzaldehyde via Grignard Reagent [3]

This protocol is a representative example of the metalation-formylation route.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of pentafluorophenyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

-

Formylation: The Grignard solution is cooled to 0 °C. A solution of N-methylformanilide in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup and Isolation: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation to afford pentafluorobenzaldehyde.

Direct Electrophilic Formylation

Direct formylation methods, such as the Vilsmeier-Haack and Gattermann-Koch reactions, are typically used for electron-rich aromatic compounds.[4][5][6] Their application to electron-deficient polyfluoroarenes is challenging but can be achieved under modified conditions.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃).[5][7] This reagent is a weak electrophile that reacts with electron-rich arenes.[4][7]

A patented method analogous to the Gattermann-Koch reaction describes the formylation of fluorinated benzenes using carbon monoxide in the presence of aluminum chloride and a catalytic amount of acid at relatively low pressures and temperatures.[8] This approach provides a cost-effective and safe procedure for producing fluorinated benzaldehydes in high yields.[8]

Oxidation of Polyfluorinated Benzyl Precursors

The oxidation of a methyl or hydroxymethyl group already attached to the polyfluorinated ring is a straightforward and common route to the corresponding aldehyde.

Oxidation of Polyfluorotoluenes

Polyfluorinated toluenes can be oxidized to aldehydes using strong oxidizing agents. For example, pentafluorobenzaldehyde can be synthesized by the reaction of pentafluorotoluene with potassium permanganate and sulfuric acid.[1]

Oxidation of Polyfluorobenzyl Alcohols

The oxidation of primary polyfluorobenzyl alcohols is a highly efficient method. A variety of modern, selective oxidation methods can be employed. Green chemistry approaches include using molecular oxygen as the oxidant with a photocatalyst like Eosin Y, which shows broad functional group tolerance and provides aldehydes in moderate to excellent yields.[9][10] Another method uses a polymer-supported palladium catalyst under an air atmosphere in water, which allows for high selectivity and catalyst recycling.[11]

Table 1: Comparison of Oxidation Methods for Benzyl Alcohols

| Substrate | Reagents and Conditions | Product | Yield (%) | Citation(s) |

|---|---|---|---|---|

| Benzyl Alcohol | Eosin Y, O₂, Blue LED | Benzaldehyde | Excellent (not specified) | [9],[10] |

| Substituted Benzyl Alcohols | Pd(OAc)₂, Ionic Liquid, Air, RT | Corresponding Aldehydes | 65-80% | [12] |

| Benzyl Alcohol | Polymer-supported Pd, K₂CO₃, Air, H₂O, 100°C | Benzaldehyde | High (not specified) | [11] |

| Benzyl Alcohol | Pt@Carbon Hybrids, O₂, 80°C | Benzaldehyde | 99% |[13] |

Experimental Protocol: Photocatalytic Oxidation of a Benzyl Alcohol [9]

-

Reaction Setup: A solution of the benzyl alcohol substrate and Eosin Y (photocatalyst) in an appropriate solvent is prepared in a reaction vessel.

-

Reaction Execution: The vessel is sealed, and an oxygen atmosphere is established (e.g., via an O₂ balloon). The mixture is irradiated with blue LEDs at room temperature with vigorous stirring.

-

Monitoring and Isolation: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified using silica gel column chromatography to isolate the pure aldehyde.

Reduction of Polyfluorinated Benzoic Acid Derivatives

The selective reduction of carboxylic acid derivatives such as nitriles, esters, or acyl chlorides offers another versatile route to polyfluorinated aldehydes. Over-reduction to the corresponding alcohol is a common side reaction that must be controlled.[14]

Reduction of Polyfluorobenzonitriles

The Stephen reduction, which involves the reaction of a nitrile with anhydrous tin(II) chloride (SnCl₂) in an ethereal solution of HCl, can be used. The intermediate iminium salt is subsequently hydrolyzed to furnish the aldehyde. This method has been successfully applied to prepare pentafluorobenzaldehyde from pentafluorobenzonitrile in a 62% yield.[3]

Reduction of Polyfluorobenzoic Acids and Esters

Direct reduction of carboxylic acids is challenging but can be achieved.[15] More commonly, the acid is converted to a more reactive derivative like an ester or acid chloride. Esters can be reduced to aldehydes using specific reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) to prevent further reduction to the alcohol.[14]

Summary of Key Synthetic Methods

The table below summarizes the primary synthetic transformations discussed in this review, providing a comparative overview for researchers.

Table 2: Summary of Synthetic Routes to Polyfluorinated Aromatic Aldehydes

| Method Class | Starting Material | Key Reagents | Transformation | Key Advantages | Citation(s) |

|---|---|---|---|---|---|

| Metalation-Formylation | Polyfluoroaryl Halide | Mg or Li; DMF, N-Methylformanilide | C-X → C-CHO | High yields, versatile | [3] |

| Direct Formylation | Fluorinated Benzene | CO, AlCl₃, H⁺ | C-H → C-CHO | Cost-effective, high yield | [8] |

| Oxidation | Polyfluorotoluene | KMnO₄, H₂SO₄ | Ar-CH₃ → Ar-CHO | Direct, uses simple reagents | [1] |

| Oxidation | Polyfluorobenzyl Alcohol | Photocatalyst/O₂ or Pd/Air | Ar-CH₂OH → Ar-CHO | Green, high selectivity | [9],[11] |

| Reduction | Polyfluorobenzonitrile | SnCl₂, HCl | Ar-CN → Ar-CHO | Good yield for specific substrates | [3] |

| Reduction | Polyfluorobenzoyl Ester | DIBAL-H (-78 °C) | Ar-COOR → Ar-CHO | Utilizes common reagents |[14] |

This guide highlights the principal and most effective methods for synthesizing polyfluorinated aromatic aldehydes. The choice of method depends on the availability of starting materials, the desired substitution pattern on the aromatic ring, and the scale of the synthesis. Newer methods focusing on photocatalysis and recyclable catalysts offer greener and more efficient alternatives to traditional synthetic routes.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Pentafluorobenzaldehyde | 653-37-2 [chemicalbook.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. CN1449368A - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]

- 9. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 10. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of 2,3,4,5-Tetrafluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5-Tetrafluorobenzaldehyde is a versatile fluorinated aromatic aldehyde that serves as a critical building block in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of four fluorine atoms on the benzene ring significantly influences the compound's reactivity and stability, imparting unique electronic properties that are leveraged in modern synthetic chemistry. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, featuring a compilation of its physicochemical properties, detailed experimental protocols for key transformations, and an analysis of its stability under various conditions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and development.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16583-06-5 | [1][2] |